4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carboxylic acid
Overview
Description
4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carboxylic acid is a heterocyclic compound with a unique structure that combines elements of pyran and oxazole rings
Mechanism of Action
Target of Action
The primary targets of 4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets and their roles in biological systems .
Mode of Action
Like other carboxylic acid derivatives, it may interact with its targets through hydrogen bonding and electrostatic interactions .
Pharmacokinetics
Its bioavailability, half-life, and clearance rate are currently unknown .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Preparation Methods
The synthesis of 4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-hydroxy-2-pyrone with hydroxylamine to form the oxime, followed by cyclization with a suitable acid to yield the desired product . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carboxylic acid can be compared to similar compounds such as:
4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carbaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
Methyl 4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carboxylate: Similar structure but with a methyl ester group instead of a carboxylic acid.
Properties
IUPAC Name |
6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-7(10)6-4-3-11-2-1-5(4)12-8-6/h1-3H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLRPSOCSSHQKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1ON=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1297546-74-7 | |
Record name | 4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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